Lead(II) sulfide

Descripción general

Descripción

Lead(II) sulfide, also known as plumbous sulfide, is an inorganic compound with the chemical formula PbS. It is primarily found in nature as the mineral galena, which is the most important lead ore. This compound is a black crystalline solid that is insoluble in water and has a high melting point of 1,113°C . It is a semiconductor material with niche applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lead(II) sulfide can be synthesized through several methods:

- One common method involves the reaction of hydrogen sulfide gas with a lead(II) salt solution, such as lead(II) nitrate:

Precipitation Reaction: H2S+Pb(NO3)2→PbS+2HNO3

Another method is the direct combination of lead and sulfur at high temperatures:Direct Combination: Pb+S→PbS

Industrial Production Methods: In industrial settings, this compound is primarily obtained from the smelting of galena ore. The process involves two main steps:

- Galena is roasted in the presence of oxygen to form lead(II) oxide and sulfur dioxide:

Roasting: 2PbS+3O2→2PbO+2SO2

The lead(II) oxide is then reduced with carbon to produce metallic lead:Reduction: PbO+C→Pb+CO

Types of Reactions:

Oxidation: this compound can be oxidized to lead(II) oxide and sulfur dioxide when heated in the presence of oxygen.

Reduction: It can be reduced to metallic lead using carbon as a reducing agent.

Substitution: this compound can react with acids to form lead(II) salts and hydrogen sulfide gas.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen (O₂) is commonly used for oxidation reactions.

Reducing Agents: Carbon © is used for reduction reactions.

Acids: Hydrochloric acid (HCl) and nitric acid (HNO₃) are used in substitution reactions.

Major Products:

Oxidation: Lead(II) oxide (PbO) and sulfur dioxide (SO₂).

Reduction: Metallic lead (Pb) and carbon monoxide (CO).

Substitution: Lead(II) salts (e.g., lead(II) chloride) and hydrogen sulfide (H₂S).

Aplicaciones Científicas De Investigación

Semiconductor Applications

1.1 Photovoltaic Cells

PbS is widely utilized in the development of solar cells , particularly in thin-film technologies. Its ability to absorb infrared light makes it suitable for infrared detectors and photovoltaic devices . Recent studies have demonstrated that PbS quantum dots can enhance the efficiency of solar cells by improving light absorption and charge carrier dynamics .

1.2 Photodetectors

The semiconductor nature of PbS allows it to function effectively in photodetectors , particularly in the infrared spectrum. These devices are critical for applications in night vision and thermal imaging systems .

1.3 Light-Emitting Diodes (LEDs)

PbS is also explored for use in LEDs , where its optoelectronic properties can be harnessed to create devices that emit light at specific wavelengths .

Environmental Applications

2.1 Photocatalysis

Recent research has highlighted the potential of PbS nanoparticles in photocatalytic applications . For instance, HDA-capped PbS nanoparticles have shown effectiveness in degrading organic dyes, such as methylene blue, under UV light exposure, achieving degradation rates between 28.3% to 60% . This property positions PbS as a promising candidate for wastewater treatment solutions.

2.2 Gas Sensors

Due to its sensitivity to various gases, PbS is employed in the development of gas sensors . These sensors can detect toxic gases at low concentrations, making them essential for environmental monitoring and safety applications .

Energy Storage Devices

PbS has been investigated for use in supercapacitors and batteries due to its electrochemical properties. The material's high surface area and conductivity contribute to improved energy storage capabilities, which are crucial for developing efficient energy systems .

Nanostructured Applications

The synthesis of PbS in nanostructured forms, such as quantum dots or nanosheets, has opened new avenues for research and application:

- Quantum Dots: PbS quantum dots exhibit size-dependent optical properties that can be tuned for specific applications in displays and sensors .

- Nanosheets: These structures have shown promise in enhancing dielectric properties, making them suitable for capacitive energy storage devices .

Industrial Applications

This compound finds utility in various industrial processes:

- Catalysis: It serves as a catalyst in petroleum refining processes, specifically for the removal of mercaptans from petroleum distillates .

- High-Temperature Lubricants: PbS is used as a lubricant additive due to its stability at elevated temperatures .

Case Study 1: Photocatalytic Degradation

A study investigated the photocatalytic activity of this compound nanoparticles synthesized from lead(II) thiosemicarbazone complexes. The results indicated significant degradation of methylene blue dye under UV light, showcasing the potential of PbS in environmental remediation efforts .

Case Study 2: Solar Cell Efficiency

Research on PbS quantum dot solar cells demonstrated enhanced power conversion efficiencies compared to traditional silicon-based cells. The incorporation of bifunctional linker molecules improved the binding strength and overall performance of these solar cells, leading to advancements in renewable energy technologies .

Mecanismo De Acción

Lead(II) sulfide exerts its effects primarily through its semiconducting properties. It can absorb and emit infrared radiation, making it useful in photodetectors and other optoelectronic devices. The compound’s interaction with light involves the excitation of electrons from the valence band to the conduction band, which generates an electrical signal .

Comparación Con Compuestos Similares

- Lead(II) selenide (PbSe)

- Lead(II) telluride (PbTe)

- Tin(II) sulfide (SnS)

- Germanium(II) sulfide (GeS)

Comparison:

- Lead(II) selenide and Lead(II) telluride: These compounds are also semiconductors and share similar properties with lead(II) sulfide. they have different band gaps and are used in different wavelength ranges for infrared detection.

- Tin(II) sulfide and Germanium(II) sulfide: These compounds have similar crystal structures and chemical properties but differ in their electronic and optical properties.

This compound is unique due to its historical significance as one of the earliest materials used in semiconductor technology and its widespread availability as the primary lead ore .

Actividad Biológica

Lead(II) sulfide (PbS) is a compound that has garnered attention due to its unique properties and biological implications. This article provides a detailed examination of the biological activity of PbS, focusing on its interactions with biological systems, potential toxicity, and applications in biomedical fields.

This compound is an inorganic compound characterized by its black solid form and semiconductor properties. Its structure consists of lead ions (Pb²⁺) and sulfide ions (S²⁻), forming a crystalline lattice that contributes to its unique physical and chemical properties. The compound has a relatively low solubility in water, which influences its bioavailability and interactions with living organisms.

Toxicity and Bioaccumulation

Lead compounds, including PbS, are known for their toxicity, particularly in mammals. Lead exposure can lead to various health issues, including neurological damage, developmental delays in children, and renal impairment. Studies have shown that PbS can accumulate in biological tissues, with significant concentrations found in the liver, kidney, spleen, and brain . The mechanism of toxicity is primarily attributed to lead's ability to interfere with enzymatic processes and disrupt cellular functions.

- Case Study : A study on rats demonstrated that exposure to PbS resulted in elevated lead levels in the liver and kidneys, highlighting the compound's potential for bioaccumulation and systemic toxicity .

Effects on Microbial Activity

Research indicates that PbS can influence microbial communities, particularly sulfate-reducing bacteria (SRB). These bacteria play a crucial role in biogeochemical cycles and can be affected by heavy metal exposure. For instance, one study found that while low concentrations of lead stimulated the growth of certain SRB species, higher concentrations led to significant growth inhibition . This duality suggests that PbS may have both stimulatory and inhibitory effects depending on concentration levels.

- Table 1: Effects of Lead(II) on Sulfate-Reducing Bacteria

| Concentration of Pb(II) | Effect on SRB Growth |

|---|---|

| 0 mg/L | Control (normal growth) |

| 3 mg/L | 50% inhibition |

| 100 mg/L | Significant inhibition |

Biomedical Applications

Despite its toxicity, PbS has potential applications in the biomedical field due to its semiconductor properties. Research has explored the use of lead sulfide quantum dots in imaging and drug delivery systems. These nanoparticles can be engineered for specific applications in targeted therapy due to their size-dependent optical properties.

- Case Study : A recent study highlighted the synthesis of high-quality PbS nanoparticles for photocatalytic applications, demonstrating their potential for use in drug delivery systems where controlled release is essential .

Environmental Considerations

The environmental impact of PbS is significant due to its toxicity and persistence in ecosystems. Bioremediation strategies utilizing SRB have been proposed to mitigate lead contamination in soils and water bodies. These bacteria can facilitate the precipitation of lead as insoluble sulfides, thereby reducing bioavailability.

Análisis De Reacciones Químicas

Reactions with Acids

PbS reacts with acids under different conditions, forming distinct products:

Hydrochloric Acid (HCl)

-

Dilute HCl : Produces lead(II) chloride and hydrogen sulfide gas:

\text{PbS (s)} + 2\text{HCl (aq)} \rightarrow \text{PbCl}_2\text{(s)} + \text{H}_2\text{S (g)} $$ The reaction proceeds slowly due to PbS’s low solubility (124 mg/L at 20°C)[12][8]. -

Concentrated HCl : Dissolves PbS to form a chloroplumbate complex:

\text{PbS (s)} + 4\text{HCl (aq)} \rightarrow \text{H}_2[\text{PbCl}_4]\text{(aq)} + \text{H}_2\text{S (g)} $$ [4].

Nitric Acid (HNO₃)

-

Dilute HNO₃ : Oxidizes sulfide to elemental sulfur:

\text{PbS (s)} + 2\text{HNO}_3\text{(aq)} \rightarrow \text{Pb(NO}_3\text{)}_2\text{(aq)} + \text{S (s)} + \text{H}_2\text{O (l)} $$ [8]. -

Concentrated HNO₃ : Forms lead(II) sulfate and nitrous acid:

\text{PbS (s)} + 4\text{HNO}_3\text{(aq)} \rightarrow \text{PbSO}_4\text{(s)} + 4\text{HNO}_2\text{(aq)} $$ [8].

Oxidation Reactions

PbS undergoes oxidation under varying conditions:

Combustion in Air

Roasting PbS in oxygen produces lead(II) oxide and sulfur dioxide, critical in lead extraction:

2\text{PbS (s)} + 3\text{O}_2\text{(g)} \rightarrow 2\text{PbO (s)} + 2\text{SO}_2\text{(g)} $$ Subsequent reduction with carbon yields metallic lead:

\text{PbO (s)} + \text{C (s)} \rightarrow \text{Pb (l)} + \text{CO (g)} $$ .

Hydrogen Peroxide (H₂O₂)

PbS reacts with H₂O₂ in an acid-base redox reaction, forming lead(II) sulfate:

\text{PbS (s)} + 4\text{H}_2\text{O}_2\text{(aq)} \rightarrow \text{PbSO}_4\text{(s)} + 4\text{H}_2\text{O (l)} $$ Here, H₂O₂ acts as the oxidizing agent[5]. --- ## 3. [Reactions with Halogens ](pplx://action/followup) PbS reacts vigorously with halogens: | Halogen | Reaction | Product | |---------|-----------------------------------|---------------------| | F₂ | $$\text{PbS} + \text{F}_2 \rightarrow \text{PbF}_2 + \text{S} $$ | Lead(II) fluoride | | Cl₂ | $$\text{PbS} + \text{Cl}_2 \rightarrow \text{PbCl}_2 + \text{S} $$ | Lead(II) chloride | These reactions occur at room temperature (F₂) or upon heating (Cl₂)[4][11]. --- ## 4. [Thermal Decomposition ](pplx://action/followup) At high temperatures (>1,118°C), PbS decomposes:

\text{PbS (s)} \rightarrow \text{Pb (l)} + \tfrac{1}{8}\text{S}_8\text{(g)} $$

This process is utilized in metallurgical extraction .

Reactions with Sulfur and Sulfates

-

Sulfur : Heating Pb with sulfur regenerates PbS:

\text{Pb (s)} + \text{S (s)} \rightarrow \text{PbS (s)} $$ [4]. -

Sulfates : Pb²⁺ ions precipitate with sulfate under neutral/acidic conditions:

\text{Pb}^{2+}\text{(aq)} + \text{SO}_4^{2-}\text{(aq)} \rightarrow \text{PbSO}_4\text{(s)} $$ [4].

Reactions with Bases

PbS dissolves in cold alkalis, forming plumbite complexes:

\text{PbS (s)} + 2\text{OH}^-\text{(aq)} \rightarrow [\text{Pb(OH)}_2]^{2-}\text{(aq)} + \text{S}^{2-}\text{(aq)} $$ [4]. --- ## 7. [Applications in Nanoparticle Synthesis ](pplx://action/followup) PbS nanoparticles (8–12 nm) synthesized via wet chemical routes exhibit semiconductor properties, with applications in solar cells and infrared detectors[7][2]. Reactions often involve lead thiosemicarbazone complexes:

\text{Pb(L)}_2 + \text{HDA} \xrightarrow{190-270^\circ \text{C}} \text{PbS NPs} $$

where L = organic ligands (e.g., fluoroaniline) .

Propiedades

IUPAC Name |

sulfanylidenelead | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pb.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAUINMIESBTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

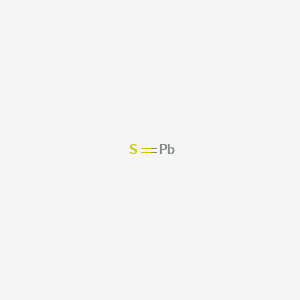

S=[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbS | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | lead(II) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12179-39-4 (galena), 39377-56-5 (cpd with unspecified lead sulfide), 7783-06-4 (Parent) | |

| Record name | Lead sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

239 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead sulfide appears as black to silvery powdery or crystalline solid. Sinks in water. (USCG, 1999), Metallic black crystals; [HSDB] Slightly soluble in water (0.86 mg/L at 13 deg C); [ATSDR ToxProfiles] | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2337.8 °F at 760 mmHg (USCG, 1999), 1281 °C (sublimes) | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.01244 g/100 mL water at 20 °C, Insoluble in water, Soluble in acid, Soluble in nitric acid, hot, dilute hydrochloric acid, Insoluble in alcohol, potassium hydroxide | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

7.5 at 68 °F (USCG, 1999) - Denser than water; will sink, 7.60 g/cu cm | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 Pa at 656 °C; 10 Pa at 741 °C; 100 Pa at 838 °C; 1kPa at 953 °C; 10 kPa at 1088 °C; 100 kPa at 1280 °C | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Silvery, metallic crystals or black powder, Metallic black cubic crystals | |

CAS No. |

1314-87-0, 12179-39-4 | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead sulfide (PbS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galena (PbS) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012179394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead sulfide (PbS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2037.2 °F (USCG, 1999), 1113 °C | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.